molecular formula C6H6Cl2N2O B14660442 3,6-Bis(chloromethyl)pyridazin-4-ol CAS No. 40838-54-8

3,6-Bis(chloromethyl)pyridazin-4-ol

Cat. No.: B14660442
CAS No.: 40838-54-8
M. Wt: 193.03 g/mol
InChI Key: NVNXFZMFWXCBQL-UHFFFAOYSA-N
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Description

3,6-Bis(chloromethyl)pyridazin-4-ol is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(chloromethyl)pyridazin-4-ol typically involves the chloromethylation of pyridazin-4-ol. One common method includes the reaction of pyridazin-4-ol with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the pyridazine ring to form the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chloromethylation reactions. These methods require precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(chloromethyl)pyridazin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.

    Substitution: The chloromethyl groups can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyridazinone derivatives.

    Reduction: Methyl-substituted pyridazines.

    Substitution: Amino or thiol-substituted pyridazines.

Scientific Research Applications

3,6-Bis(chloromethyl)pyridazin-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential as a precursor for drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Bis(chloromethyl)pyridazin-4-ol involves its interaction with molecular targets through its functional groups. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect biological activity. The pyridazine ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler analog without chloromethyl groups.

    Pyridazinone: Contains a carbonyl group at the 4-position instead of hydroxyl.

    Chloromethylpyridazine: Contains only one chloromethyl group.

Uniqueness

3,6-Bis(chloromethyl)pyridazin-4-ol is unique due to the presence of two chloromethyl groups, which provide multiple sites for chemical modification

Properties

CAS No.

40838-54-8

Molecular Formula

C6H6Cl2N2O

Molecular Weight

193.03 g/mol

IUPAC Name

3,6-bis(chloromethyl)-1H-pyridazin-4-one

InChI

InChI=1S/C6H6Cl2N2O/c7-2-4-1-6(11)5(3-8)10-9-4/h1H,2-3H2,(H,9,11)

InChI Key

NVNXFZMFWXCBQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C(C1=O)CCl)CCl

Origin of Product

United States

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